molecular formula C9H18Cl3O4P B15439885 Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate CAS No. 76025-08-6

Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate

Cat. No.: B15439885
CAS No.: 76025-08-6
M. Wt: 327.6 g/mol
InChI Key: NISNGFDWZYZNPT-UHFFFAOYSA-N
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Description

Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (CAS 76025-08-6) is a chlorinated organophosphate compound with the molecular formula C~9~H~18~Cl~3~O~4~P and a molecular weight of 327.57 g/mol . This chemical is a significant isomer in commercial Tris(chloropropyl) phosphate (TCPP) mixtures, typically constituting between 15% and 40% of these formulations . TCPP mixtures are extensively utilized as flame retardants in a wide range of industrial and consumer applications, primarily in flexible and rigid polyurethane foams for furniture, textiles, and construction materials, as well as in electronic products, paints, coatings, and adhesives . It has been proposed as a substitute for brominated flame retardants and other chlorinated compounds like tris(2-chloroethyl) phosphate (TCEP) . For researchers, this compound is of high toxicological and environmental health interest. The National Toxicology Program (NTP) has conducted extensive toxicology and carcinogenesis studies on the TCPP isomeric mixture, which includes this specific isomer, highlighting its relevance for safety assessments . Studies in animal models, such as Sprague Dawley rats, indicate that upon exposure, the compound is readily absorbed and distributed, with the liver and kidney being primary target organs . Metabolites identified in in vitro studies with human liver microsomes include bis(1-chloro-2-propyl) phosphate (BCIPP) and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP) . Key physical properties include a predicted density of approximately 1.281 g/cm³ and a boiling point around 358.5°C . This product is intended For Research Use Only (RUO) and is strictly for laboratory and scientific investigation. It is not intended for personal, commercial, drug, household, or any other uses.

Properties

CAS No.

76025-08-6

Molecular Formula

C9H18Cl3O4P

Molecular Weight

327.6 g/mol

IUPAC Name

bis(1-chloropropan-2-yl) 2-chloropropyl phosphate

InChI

InChI=1S/C9H18Cl3O4P/c1-7(12)6-14-17(13,15-8(2)4-10)16-9(3)5-11/h7-9H,4-6H2,1-3H3

InChI Key

NISNGFDWZYZNPT-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(OC(C)CCl)OC(C)CCl)Cl

physical_description

Liquid

Origin of Product

United States

Biological Activity

Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (commonly referred to as TCPP) is a flame retardant that has garnered attention due to its potential biological activities and toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of TCPP's biological activity, including genotoxicity, cytotoxicity, and ecological impacts.

TCPP is an organophosphate compound primarily used as a flame retardant in various materials, including plastics and textiles. Its chemical structure comprises chlorinated propyl groups, which contribute to its effectiveness as a flame retardant but also raise concerns regarding its safety and environmental impact.

Genotoxicity

Recent studies have highlighted the genotoxic potential of TCPP. A significant investigation assessed its effects on cultured human lymphocytes using the cytokinesis-block micronucleus (CBMN) assay. The study found that TCPP at concentrations of 30 and 40 μg/mL induced marginally significant increases in micronuclei frequencies, indicating potential genotoxic effects. However, lower concentrations did not show statistically significant differences compared to control groups .

Cytotoxicity

Cytotoxic effects of TCPP were also evaluated across various cell lines. The results indicated that higher concentrations of TCPP (30 and 40 μg/mL) led to significant cytotoxicity, with cell viability decreasing markedly at these levels. This aligns with findings from ecotoxicological assessments where TCPP was shown to inhibit the growth of freshwater microalgae species, with IC50 values indicating substantial toxicity at low concentrations .

Ecotoxicological Impact

TCPP's impact on aquatic ecosystems has been documented through several bioassays. For example, the inhibition of bioluminescence in Aliivibrio fischeri was measured to assess the compound's toxicity. The effective concentration (EC50) that reduced bioluminescence by 50% was found to be approximately 71.5 mg/L after short exposure times . Additionally, studies on freshwater microalgae showed varying sensitivity among species, with Chlorococcum sp. being particularly susceptible .

Case Studies

A notable case study involved long-term exposure assessments in animal models. In a two-year feeding study conducted on rats, TCPP was associated with several adverse health outcomes, including nonneoplastic lesions in the liver and kidney, as well as changes in organ weight ratios . These findings underscore the importance of evaluating long-term exposure risks associated with TCPP.

Summary of Findings

The following table summarizes key findings related to the biological activity of TCPP:

Study Type Concentration Tested Effect Observed Reference
CBMN Assay30-40 μg/mLIncreased micronuclei frequencies
Cytotoxicity Assay30-40 μg/mLSignificant cytotoxic effects
Bioluminescence Inhibition71.5 mg/LReduced bioluminescence in Aliivibrio fischeri
Long-term Animal StudyN/ANonneoplastic lesions in liver/kidney

Comparison with Similar Compounds

Comparison with Similar Compounds

TCPP isomers share the molecular formula C₉H₁₈Cl₃O₄P (molecular weight: 327.57) but differ in chlorine substitution patterns and alkyl group arrangements, leading to distinct physicochemical and toxicological properties .

Table 1: Key Properties of TCPP Isomers

Isomer CAS No. Structure Abundance in Mixture Henry’s Law Constant (Pa·m³/mol)
TCPP-1 13674-84-5 Tris(1-chloro-2-propyl) phosphate 50–85% Not reported
TCPP-2 76025-08-6 Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate 20–30% 1.6×10² (estimated)
TCPP-3 76649-15-5 Bis(2-chloropropyl) 2-chloroisopropyl phosphate 3–5% Not reported
TCPP-4 6145-73-9 Tris(2-chloropropyl) phosphate Trace Not reported

Structural and Physicochemical Differences

  • TCPP-1 : The most abundant isomer, with three 1-chloro-2-propyl groups, exhibits higher hydrophobicity and persistence in environmental matrices .
  • Its estimated Henry’s Law Constant (1.6×10² Pa·m³/mol) suggests moderate volatility .
  • TCPP-3 and TCPP-4: Minor isomers with differing chlorine positions, leading to lower commercial relevance but possible unique environmental behaviors .

Environmental and Toxicological Profiles

  • TCPP-1: Extensively studied due to its prevalence. It is resistant to hydrolysis and biodegradation, contributing to its persistence in water and soil . Genotoxicity studies in human lymphocytes and aquatic organisms show moderate effects .
  • TCPP-2: Limited isomer-specific data exist, but its structural similarity to TCPP-1 implies comparable persistence.
  • Regulatory Status : The European Chemicals Agency (ECHA) evaluates TCPP isomers collectively under REACH, with concerns about reproductive toxicity and endocrine disruption .

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